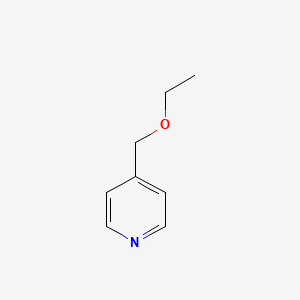

4-(Ethoxymethyl)pyridine

Description

Context within Pyridine (B92270) Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry. researchgate.net The nitrogen atom in the pyridine ring imparts a basic character and provides a site for hydrogen bonding, which is crucial for the biological activity of many pyridine-containing compounds. nist.gov The introduction of various functional groups onto the pyridine core can modulate its electronic properties, solubility, and steric profile, thereby expanding its utility in synthesis and various applications. uiowa.eduresearchgate.net

Within this broad class of compounds, 4-(Ethoxymethyl)pyridine represents a specific example of a mono-substituted pyridine. The ethoxymethyl group at the 4-position consists of an ethyl group linked to a methylene (B1212753) group via an ether oxygen, which is then attached to the pyridine ring. This substituent influences the parent pyridine molecule in several key ways:

Steric Hindrance: The presence of the ethoxymethyl group at the 4-position can sterically hinder reactions at the adjacent carbon atoms (positions 3 and 5) and the nitrogen atom.

Solubility: The ether linkage can increase the compound's solubility in certain organic solvents. chemimpex.com

The synthesis of 4-(Ethoxymethyl)pyridine can be achieved through various methods, a common one being the reaction of 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine (B1298872) with sodium ethoxide. uiowa.edu This Williamson ether synthesis is a standard procedure for forming the ether linkage.

Academic Research Significance and Scope of 4-(Ethoxymethyl)pyridine

4-(Ethoxymethyl)pyridine serves as a valuable building block and intermediate in academic and industrial research, primarily in the fields of medicinal chemistry and materials science. chemimpex.com Its utility stems from the reactivity of the pyridine ring and the potential for further functionalization of the ethoxymethyl group.

In medicinal chemistry, pyridine derivatives are integral components of numerous therapeutic agents. researchgate.net The pyridine scaffold can interact with biological targets through various non-covalent interactions. Researchers utilize 4-(Ethoxymethyl)pyridine and similar structures in the synthesis of more complex molecules with potential biological activities. For instance, the core structure can be incorporated into larger frameworks to explore their efficacy as inhibitors of specific enzymes or as receptor antagonists. acs.org The synthesis of various substituted pyridines is a significant area of research aimed at developing new pharmaceuticals. nih.govcore.ac.uk

In the realm of materials science, pyridine-based ligands are widely used in coordination chemistry to form metal complexes. researchgate.net These complexes can exhibit interesting catalytic, optical, or magnetic properties. The nitrogen atom of the pyridine ring readily coordinates to metal ions, and the substituent at the 4-position can influence the properties of the resulting complex. While direct applications of 4-(Ethoxymethyl)pyridine in this context are not extensively documented in high-impact literature, its structural motifs are relevant to the design of ligands for catalysis and functional materials.

Detailed research findings have shown that derivatives of 4-(Ethoxymethyl)pyridine are investigated for various applications. For example, related structures like 3-Cyano-4-ethoxymethyl-6-methyl-2-pyridone have been synthesized and their transformation products studied, highlighting the chemical versatility of such substituted pyridines. acs.org

The table below summarizes some of the key properties of 4-(Ethoxymethyl)pyridine and a related derivative, providing a snapshot of the kind of data researchers utilize.

| Property | 4-(Ethoxymethyl)pyridine | 3-Cyano-4-ethoxymethyl-6-methyl-2-pyridone |

| Molecular Formula | C₈H₁₁NO | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 137.18 g/mol | 192.21 g/mol |

| Primary Application | Synthetic Intermediate | Chemical Synthesis |

| Key Structural Feature | Ethoxymethyl group at position 4 | Cyano, ethoxymethyl, and methyl groups |

Structure

3D Structure

Properties

CAS No. |

62369-32-8 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-(ethoxymethyl)pyridine |

InChI |

InChI=1S/C8H11NO/c1-2-10-7-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3 |

InChI Key |

GXZWAPVIGBCWCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Ethoxymethyl Pyridine and Its Derivatives

Direct Synthetic Approaches to the 4-(Ethoxymethyl)pyridine Core

Direct methods focus on the construction of the target molecule by modifying a pre-existing pyridine (B92270) ring at the 4-position.

Etherification of Pyridine Precursors at the 4-Position

A primary and straightforward route to 4-(ethoxymethyl)pyridine involves the etherification of a suitable pyridine precursor, namely 4-(hydroxymethyl)pyridine. This reaction introduces the ethoxy group directly onto the methylene (B1212753) bridge at the 4-position of the pyridine ring. The process typically involves the reaction of 4-(hydroxymethyl)pyridine with an ethylating agent in the presence of a base.

Another approach involves the etherification of 5-(hydroxymethyl)furfural with alcohols over an acidic Zr-montmorillonite catalyst, which can produce 5-(alkoxymethyl)furfural. nih.gov This can be followed by a cascade sequence involving transfer hydrogenation and re-etherification to yield 2,5-bis(alkoxymethyl)furan. nih.gov While not a direct synthesis of 4-(ethoxymethyl)pyridine itself, this methodology highlights the use of etherification in creating similar structures. Research has also demonstrated the high selectivity of cross-etherification of 5-hydroxymethylfurfural (B1680220) with ethanol (B145695) using H-form BEA zeolite catalysts. ufl.edu

Transformations from Halomethylpyridines (e.g., 4-(Bromomethyl)pyridine)

An alternative direct synthesis utilizes halomethylpyridines, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine (B1298872), as starting materials. google.comresearchgate.net The halogen atom in these precursors is a good leaving group, facilitating nucleophilic substitution by an ethoxide source, such as sodium ethoxide. This reaction provides a direct pathway to the ethoxymethyl group at the 4-position.

For instance, the condensation of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with substituted phenols in the presence of potassium carbonate yields the corresponding aryl pyridin-4-ylmethyl ethers. researchgate.net This demonstrates the utility of 4-(chloromethyl)pyridines in forming ether linkages. The synthesis of 4-(chloromethyl)pyridine hydrochloride itself can be achieved from 4-methylpyridine (B42270) through a multi-step process involving oxidation, esterification, reduction, and chlorination. google.com

Indirect Synthetic Routes Incorporating the 4-(Ethoxymethyl)pyridine Moiety

Indirect methods involve the construction of the pyridine ring itself, with the 4-(ethoxymethyl) substituent or a precursor already incorporated into one of the starting materials. These strategies often allow for the synthesis of more complex and highly substituted pyridine derivatives.

Multicomponent Cyclization Reactions for Pyridine Ring Formation

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step from three or more starting materials. acsgcipr.orgrsc.org Several MCRs, such as the Hantzsch and Bohlmann-Rahtz pyridine syntheses, can be adapted to produce pyridines bearing an ethoxymethyl group at the 4-position. acsgcipr.org These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, where one of the components would contain the desired ethoxymethyl functionality. acsgcipr.org

The Bohlmann-Rahtz pyridine synthesis, for example, is a one-pot, three-component cyclocondensation that can yield highly substituted pyridines. core.ac.uk This method offers good control over regiochemistry. core.ac.uk Modifications of this reaction have been developed to improve yields and expand the scope of accessible pyridine derivatives. core.ac.uk

| Multicomponent Reaction | Reactants | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (x2), Ammonia | Forms a dihydropyridine (B1217469) intermediate that requires subsequent oxidation. acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone, Ammonia | Proceeds via a tandem Michael addition-heterocyclization. core.ac.uk |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Leads to 2-pyridone derivatives. acsgcipr.org |

Annulation and Heteroannulation Strategies

Annulation and heteroannulation reactions involve the formation of a new ring fused to an existing one. beilstein-journals.orgnih.gov In the context of pyridine synthesis, these strategies can be employed to construct the pyridine ring onto a pre-existing molecular scaffold. beilstein-journals.org For the synthesis of 4-(ethoxymethyl)pyridine derivatives, one of the reacting partners would need to contain the ethoxymethyl group.

A [5C + 1C(N)] annulation strategy has been developed for the synthesis of p-terphenyls and heteroaryl analogues, including bipyridines. lnu.edu.cn This method involves the reaction of α-aryl-β-alkenoyl ketene-(S,S)-acetals with nitroethane or ammonium (B1175870) acetate (B1210297) and is notable for its mild, metal-free conditions. lnu.edu.cn Another approach involves the ruthenium-catalyzed cycloisomerization of propargyl diynols to form α,β,γ,δ-unsaturated ketones and aldehydes, which can then be converted to pyridines through a 6π-electrocyclization-dehydration sequence. organic-chemistry.org This method offers excellent regiocontrol. organic-chemistry.org

Post-Cyclization Functionalization and Derivatization

Once a pyridine ring is formed, further modifications can be made to introduce or alter substituents. researchgate.netchemrxiv.org If a pyridine derivative with a suitable functional group at the 4-position is synthesized, this group can then be converted into an ethoxymethyl group. For example, a 4-formylpyridine derivative could be reduced to the corresponding hydroxymethyl compound, which can then be etherified as described in the direct synthesis section.

This approach allows for the late-stage introduction of the desired functionality and can be advantageous when the direct incorporation of the ethoxymethyl group is not compatible with the ring-forming reaction conditions. The functionalization of the pyridine ring can be challenging due to its electron-deficient nature, but various methods have been developed to achieve this, including C-H activation and cross-coupling reactions. beilstein-journals.orgresearchgate.net

Catalytic Approaches in the Synthesis of 4-(Ethoxymethyl)pyridine and Related Analogues

The synthesis of pyridine derivatives, such as 4-(Ethoxymethyl)pyridine, has been significantly advanced through the development of various catalytic methodologies. These approaches offer improved efficiency, selectivity, and functional group tolerance compared to classical methods. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the construction and functionalization of the pyridine ring.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysts have become indispensable in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high precision. numberanalytics.com Palladium, copper, rhodium, and iron complexes are among the most utilized metals for the synthesis of substituted pyridines. numberanalytics.comnih.gov These catalytic systems can be employed in cross-coupling reactions to introduce substituents onto a pre-existing pyridine ring or in cyclization reactions to construct the pyridine core itself.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are widely used for the functionalization of halopyridines. numberanalytics.comresearchgate.net For instance, a 4-halopyridine could be coupled with an appropriate organoboron or organozinc reagent to introduce the ethoxymethyl group or its precursor at the 4-position. While direct examples for 4-(Ethoxymethyl)pyridine are not prevalent in the reviewed literature, the extensive use of these methods for creating 4-substituted pyridines underscores their potential applicability. researchgate.net

Transition metal-catalyzed cyclization reactions provide a direct route to the pyridine ring from acyclic precursors. numberanalytics.com For example, cobalt-catalyzed [2+2+2] cycloaddition reactions of nitriles with diynes have been successfully employed to prepare substituted pyridines. acs.org Similarly, copper-catalyzed reactions are also prominent in constructing pyridine frameworks. beilstein-journals.orgorganic-chemistry.org These cyclization strategies could potentially be designed to yield 4-(Ethoxymethyl)pyridine by utilizing precursors bearing the required ethoxymethyl moiety.

Recent advancements have also highlighted the use of less common transition metals and novel reaction pathways. For instance, rhodium-catalyzed C-H functionalization offers a direct method to introduce substituents onto the pyridine ring without the need for pre-functionalized starting materials. rsc.org Iron, being an inexpensive and abundant metal, is also gaining traction in catalyzing the synthesis of pyridine derivatives through various cyclization reactions. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyridine Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium Complexes | Cross-Coupling (e.g., Suzuki) | Halopyridines, Organoboron reagents | Substituted Pyridines | numberanalytics.com, researchgate.net |

| Copper Complexes | Cyclization | Amidines, α,β-Unsaturated Ketones | Substituted Pyridines | beilstein-journals.org |

| Cobalt Complexes | [2+2+2] Cycloaddition | Nitriles, Diynes | Substituted Pyridines | acs.org |

| Rhodium Complexes | C-H Functionalization | N-Aryl-2-aminopyridines, Alkynes | N-(2-pyridyl)indoles | rsc.org |

| Iron Complexes | Cyclization | α,β-Unsaturated Ketones, Amidines | Substituted Pyrimidines | nih.gov |

Organocatalytic Methodologies (e.g., Chiral Pyridine-Derived Catalysts)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. ajgreenchem.com In the context of pyridine synthesis, organocatalysts can facilitate various transformations under mild conditions. derpharmachemica.comrsc.org

One notable example is the use of L-proline as an organocatalyst for the synthesis of pyridine derivatives from 1,3-dicarbonyl compounds and substituted acetamides. derpharmachemica.comderpharmachemica.com This methodology offers good yields and short reaction times. While not directly applied to 4-(Ethoxymethyl)pyridine, the versatility of the substrates suggests that with appropriate starting materials, this method could be adapted for its synthesis.

A significant area of development in organocatalysis is asymmetric synthesis, where chiral catalysts are used to produce enantiomerically enriched products. Chiral pyridine derivatives themselves are highly valuable as ligands in asymmetric metal catalysis and as organocatalysts. researchgate.netresearchgate.netacs.org For instance, chiral pyridine N-oxides have been successfully employed as ligands in transition metal-catalyzed reactions and as organocatalysts in their own right. researchgate.net These catalysts can induce high levels of stereocontrol in various transformations.

The development of chiral pyridine-derived catalysts is a burgeoning field. researchgate.netmetu.edu.tr These catalysts often feature a chiral scaffold fused to the pyridine ring, which creates a well-defined chiral environment around the catalytically active site. metu.edu.tr Such catalysts have shown great promise in a range of asymmetric reactions. While the direct synthesis of a chiral analogue of 4-(Ethoxymethyl)pyridine using these methods is a specialized goal, the principles of asymmetric organocatalysis provide a clear pathway for accessing such molecules. The modular nature of these catalysts allows for rational design to achieve high enantioselectivity for specific transformations. acs.org

Table 2: Examples of Organocatalytic Reactions for Pyridine Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| L-Proline | Condensation/Cyclization | 1,3-Dicarbonyl compounds, Substituted acetamides | Substituted Pyridines | derpharmachemica.com, derpharmachemica.com |

| Chiral Pyridine N-Oxides | Asymmetric Catalysis | Various | Enantiomerically enriched products | researchgate.net |

| Saccharin | Ugi Condensation | Aldehydes, Amines, Isocyanides, Carboxylic acids | Imidazo[1,2-a]pyridines | ajgreenchem.com |

| Phosphine Oxides | Aza-Wittig/Diels-Alder | Isocyanates, Aldehydes, Enamines | Substituted Pyridines | whiterose.ac.uk |

Chemical Reactivity and Mechanistic Transformations of 4 Ethoxymethyl Pyridine

Reactions at the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in 4-(ethoxymethyl)pyridine is significantly influenced by the nitrogen heteroatom. The nitrogen atom's electronegativity reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene. libretexts.orggcwgandhinagar.com Conversely, this electron deficiency enhances its reactivity towards nucleophiles. gcwgandhinagar.comiust.ac.ir

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult to achieve. libretexts.orggcwgandhinagar.com The nitrogen atom deactivates the ring towards electrophiles through its electron-withdrawing inductive effect. libretexts.org Furthermore, the basic nitrogen atom can be protonated or form a complex with Lewis acids, which are often used as catalysts in EAS reactions. This places a positive charge on the ring, further deactivating it. libretexts.orggcwgandhinagar.com

When electrophilic substitution does occur, it typically favors the 3-position (meta to the nitrogen). quora.com This is because the intermediates for attack at the 2- and 4-positions are significantly destabilized. However, for EAS to be a useful transformation on pyridines, the ring often needs to be activated by electron-donating substituents. gcwgandhinagar.com

A strategy to enhance the reactivity of pyridine towards electrophiles is the formation of a pyridine N-oxide. gcwgandhinagar.comwikipedia.orgbhu.ac.in The oxygen atom in the N-oxide can donate electron density back into the ring, thereby activating it for electrophilic attack, particularly at the 4-position. bhu.ac.in Following the substitution reaction, the N-oxide can be reduced back to the substituted pyridine. wikipedia.orgbhu.ac.in

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the nitrogen). iust.ac.irreddit.com This is because the negative charge in the intermediate can be effectively stabilized by the electronegative nitrogen atom. iust.ac.ir

Halogenated pyridines are particularly good substrates for nucleophilic aromatic substitution (SNAr). For instance, 2- and 4-chloropyridines react readily with nucleophiles. gcwgandhinagar.com The reaction proceeds via an addition-elimination mechanism. iust.ac.ir

The Chichibabin reaction is a classic example of nucleophilic substitution on pyridine, where treatment with sodium amide results in amination, typically at the 2-position. bhu.ac.in Organometallic reagents, such as organolithium compounds, can also add to the pyridine ring. iust.ac.ir

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. bhu.ac.inwikipedia.org This transformation is typically achieved using peroxy acids, such as peracetic acid or peroxybenzoic acid. wikipedia.org Hydrogen peroxide in acetic acid can also be employed for this purpose. bhu.ac.in The formation of the N-oxide is a crucial step in many synthetic routes as it alters the reactivity of the pyridine ring, facilitating both electrophilic and nucleophilic substitution reactions at different positions. wikipedia.orgbhu.ac.in For example, nitration of pyridine N-oxide occurs at the 4-position, and the resulting 4-nitropyridine (B72724) N-oxide can then be deoxygenated to yield 4-nitropyridine. bhu.ac.in

The pyridine ring can be reduced to piperidine (B6355638) under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon is a common method. organic-chemistry.org The reduction of pyridine N-oxides to piperidines can be achieved efficiently using ammonium (B1175870) formate (B1220265) and palladium on carbon under mild conditions. organic-chemistry.org This method is advantageous as it avoids the use of strong acids or harsh reagents. organic-chemistry.org The choice of reducing agent can influence the product, with some methods leading to dihydropyridine (B1217469) intermediates. For instance, sodium borohydride (B1222165) in the presence of methyl chloroformate can yield 1,2- or 1,4-dihydropyridines. rsc.org

Transformations of the Ethoxymethyl Side Chain

The ethoxymethyl group attached to the pyridine ring at the 4-position is an ether linkage. Ethers are generally stable but can be cleaved under acidic conditions. libretexts.orgmasterorganicchemistry.com The cleavage of ethers typically proceeds by protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), followed by nucleophilic attack by the halide ion. libretexts.orgmasterorganicchemistry.com

The mechanism of cleavage can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. libretexts.org For the ethoxymethyl group, the cleavage would likely proceed via an SN2 mechanism, where the halide ion attacks the less sterically hindered ethyl group. This would result in the formation of 4-(hydroxymethyl)pyridine and an ethyl halide.

It is important to note that aryl ethers, where the oxygen is directly attached to the aromatic ring, are resistant to cleavage at the aryl-oxygen bond. libretexts.org However, in 4-(ethoxymethyl)pyridine, the ether linkage is benzylic-like, which can influence its reactivity.

Oxidation and Reduction of the Alkyl Chain

The ethoxymethyl group of 4-(Ethoxymethyl)pyridine can undergo both oxidation and reduction, leading to valuable chemical intermediates.

Oxidation: The oxidation of the ethoxymethyl group can yield isonicotinic acid (also known as pyridine-4-carboxylic acid). One method to achieve this is through reaction with potassium permanganate (B83412) (KMnO4) in a basic medium. The reaction mixture is typically heated to facilitate the oxidation process. This transformation is significant as it converts the ether-containing side chain into a carboxylic acid group, a versatile functional handle for further chemical modifications.

Reduction: While specific examples of the direct reduction of the ethoxymethyl side chain are not extensively detailed in readily available literature, the pyridine ring itself is susceptible to reduction. Catalytic hydrogenation, for instance, can reduce the pyridine ring to a piperidine ring. The conditions for such a reaction, including the choice of catalyst and solvent, would be critical to control the selectivity between the ring and the side chain.

Derivatization of the Alkyl Chain Functional Groups

The primary functional group within the alkyl chain of 4-(Ethoxymethyl)pyridine is the ether linkage. Cleavage of this ether is a key strategy for derivatization.

A common method for cleaving the ether bond is by reacting 4-(Ethoxymethyl)pyridine with hydrobromic acid (HBr). This reaction results in the formation of 4-(bromomethyl)pyridine (B1298872). This transformation is an essential step in the synthesis of various other pyridine derivatives, as the resulting bromomethyl group is a good leaving group and can be readily displaced by a variety of nucleophiles to introduce new functional groups.

Mechanistic Investigations of 4-(Ethoxymethyl)pyridine Reactivity

Understanding the reaction mechanisms, pathways, and intermediates is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Detailed kinetic and mechanistic studies specifically on the reactions of 4-(Ethoxymethyl)pyridine are not extensively documented in publicly accessible literature. However, the reactions it undergoes are analogous to well-understood organic transformations.

For instance, the ether cleavage with HBr is expected to proceed via a nucleophilic substitution mechanism. The initial step would likely involve the protonation of the ether oxygen by the strong acid, making the ethoxy group a better leaving group (in the form of ethanol). The bromide ion would then act as a nucleophile, attacking the benzylic-like carbon and displacing the protonated ethoxy group. The stability of the potential cationic intermediate at the carbon adjacent to the pyridine ring influences the reaction rate.

Specific experimental identification of intermediates and transition states for reactions involving 4-(Ethoxymethyl)pyridine is not widely reported. For the ether cleavage reaction, a likely intermediate is the oxonium ion formed upon protonation of the ether oxygen. The transition state would involve the simultaneous breaking of the carbon-oxygen bond of the leaving group and the formation of the carbon-bromine bond. Computational chemistry could provide valuable insights into the energetics of these transition states and intermediates, but specific studies on 4-(Ethoxymethyl)pyridine are not readily found.

Advanced Spectroscopic and Analytical Characterization of 4 Ethoxymethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity of atoms in 4-(Ethoxymethyl)pyridine can be established.

The ¹H NMR spectrum of 4-(Ethoxymethyl)pyridine is expected to show distinct signals corresponding to the different types of protons in the molecule: those on the pyridine (B92270) ring and those on the ethoxymethyl substituent.

The pyridine ring protons exhibit characteristic chemical shifts in the aromatic region of the spectrum. Due to the electronegativity of the nitrogen atom, the protons at the α-positions (C2 and C6) are the most deshielded, appearing furthest downfield. The protons at the β-positions (C3 and C5) appear at a slightly higher field. For a 4-substituted pyridine, this results in a symmetrical AA'BB' or a pair of doublets pattern.

The ethoxymethyl group gives rise to three distinct signals in the aliphatic region:

A singlet for the methylene (B1212753) protons (-CH₂-) connecting the pyridine ring to the ether oxygen.

A quartet for the methylene protons (-O-CH₂-) of the ethyl group, split by the adjacent methyl protons.

A triplet for the terminal methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2, H-6 (Pyridine α-H) | ~8.5 - 8.7 | Doublet (d) |

| H-3, H-5 (Pyridine β-H) | ~7.2 - 7.4 | Doublet (d) |

| Py-CH₂-O | ~4.5 - 4.7 | Singlet (s) |

| O-CH₂-CH₃ | ~3.5 - 3.7 | Quartet (q) |

| O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom in 4-(Ethoxymethyl)pyridine will produce a separate signal.

The carbon atoms of the pyridine ring are found in the aromatic region (120-160 ppm). Similar to the proton signals, the carbons adjacent to the nitrogen (C2, C6) are the most deshielded. The substituted carbon (C4) also has a characteristic downfield shift. chemrxiv.org The carbons of the ethoxymethyl group appear in the aliphatic region of the spectrum. The carbon atom attached to the electronegative oxygen atom (Py-CH₂-C H₂-O) is more deshielded than the terminal methyl carbon. Ether carbon atoms typically absorb in the 50 to 80 δ range. pressbooks.pub

The expected chemical shifts for the carbon atoms are detailed in the following table.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 (Pyridine α-C) | ~150 |

| C-3, C-5 (Pyridine β-C) | ~121 |

| C-4 (Pyridine γ-C, substituted) | ~148 |

| Py-CH₂-O | ~72 |

| O-CH₂-CH₃ | ~66 |

| O-CH₂-CH₃ | ~15 |

To confirm the assignments made in the 1D NMR spectra and to establish definitive structural connectivity, two-dimensional (2D) NMR experiments are employed. ptfarm.pl

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between proton signals that are coupled to each other. For 4-(Ethoxymethyl)pyridine, this would confirm the coupling between the α- and β-protons on the pyridine ring and, separately, the coupling between the methylene and methyl protons of the ethyl group. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the doublet at ~8.6 ppm to the carbon at ~150 ppm). rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key correlations would be observed between the methylene protons of the Py-CH₂-O group and the pyridine carbons C3, C4, and C5, as well as the O-CH₂ carbon, thus confirming the attachment of the ethoxymethyl group to the C4 position of the pyridine ring. ptfarm.pl

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the bonds within a molecule. These methods provide valuable information about the functional groups present.

An IR spectrum reveals the absorption of infrared radiation by the molecule, corresponding to specific bond vibrations. The spectrum of 4-(Ethoxymethyl)pyridine would be characterized by absorptions from the pyridine ring and the ether linkage.

Key expected absorption bands include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: Absorptions from the C-H bonds of the ethoxymethyl group would appear just below 3000 cm⁻¹. vscht.cz

Aromatic C=C and C=N Stretching: The characteristic ring stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. pressbooks.pub

C-O-C Stretching: The most diagnostic feature for the ether functional group is a strong absorption due to the asymmetric C-O-C stretching vibration, which typically occurs in the 1150-1050 cm⁻¹ range. pressbooks.pubopenochem.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

| Aromatic C=C, C=N | Ring Stretch | 1600 - 1400 |

| Ether C-O-C | Asymmetric Stretch | 1150 - 1050 |

Raman spectroscopy is a complementary technique to IR spectroscopy that also measures vibrational frequencies. It relies on the inelastic scattering of monochromatic light. nih.gov While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability.

For 4-(Ethoxymethyl)pyridine, the Raman spectrum would also show signals for the pyridine ring and the ethoxymethyl group. Notably, the symmetric "ring breathing" vibration of the pyridine ring, which is often a strong and sharp band, is a characteristic feature in the Raman spectra of many pyridine derivatives. s-a-s.org Vibrations that are symmetric in nature tend to be strong in the Raman spectrum, whereas asymmetric vibrations are often stronger in the IR. The C-O-C symmetric stretch would also be expected. Due to the general weakness of the Raman effect, experimental data for this specific compound is not readily found in general literature.

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Pyridine Ring | Ring Breathing Mode | ~1000 |

| Aromatic C=C | Ring Stretch | 1610 - 1580 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy are pivotal techniques for investigating the electronic properties of pyridine derivatives. The absorption and emission characteristics are highly sensitive to the molecular structure, substituent effects, and the solvent environment.

UV-Vis Absorption Analysis The electronic absorption spectra of pyridine compounds arise from π→π* and n→π* transitions within the aromatic ring. researchgate.net Benzene, for instance, exhibits primary and secondary absorption bands related to its π-system. up.ac.za For pyridine derivatives, these transitions are influenced by substituents on the ring. In a study on 4-(methoxymethyl)-pyridine derivatives, the effects of substituents and solvents on the absorption spectra were investigated. researchgate.net The UV-Vis spectra are typically recorded in the 200–600 nm range using quartz cells. researchgate.netacademie-sciences.fr The solvent can significantly affect the position and intensity of absorption bands, a phenomenon known as solvatochromism. academie-sciences.fr

Fluorescence Spectroscopy Fluorescence spectroscopy provides further insights into the excited state properties of molecules. Many pyridine derivatives exhibit fluorescence, and their emission spectra can be used for identification and quantification. researchgate.net The fluorescence of pyridine compounds can be influenced by factors such as the presence of quenching agents or the time delay between excitation and quenching pulses. nih.gov For example, studies on 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines have demonstrated their use as fluorescent chemosensors. acs.org The analysis of emission spectra, including quantum yields and lifetimes, offers detailed information about the molecule's de-excitation pathways. The emission spectra of 4-(methoxymethyl)-pyridine derivatives have been recorded in various protic and aprotic solvents to interpret the effects of the microenvironment on their fluorescent properties. researchgate.net

| Compound Class | Technique | Observed Phenomena | Wavelength Range (nm) | Reference |

|---|---|---|---|---|

| 4-(Methoxymethyl)-pyridine derivatives | UV-Vis | Substituent and solvent effects on absorption | 200-600 | researchgate.net |

| 4-(Methoxymethyl)-pyridine derivatives | Fluorescence | Solvent-dependent emission spectra | - | researchgate.net |

| Pyridine2 Dye | Fluorescence | Light quenching with time-delayed pulses | Excitation: 360, Quenching: 720 | nih.gov |

| 4-Aminoantipyrine Schiff Bases | UV-Vis | π→π* transitions of aromatic rings | 250-370 | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. whitman.edu When coupled with chromatographic techniques like GC or LC, MS allows for the analysis of complex mixtures. whitman.edu

For 4-(Ethoxymethyl)pyridine (Molecular Weight: 137.18 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺˙) at m/z 137. This molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern provides a structural fingerprint of the molecule.

Plausible fragmentation pathways for 4-(Ethoxymethyl)pyridine include:

Loss of an ethyl radical (•CH₂CH₃): This results in a fragment ion at m/z 108, corresponding to [M - 29]⁺.

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the ether bond would yield a pyridyl-methyl cation at m/z 92, corresponding to [M - 45]⁺.

Alpha-cleavage: Fragmentation adjacent to the pyridine ring could lead to the formation of a stable pyridinium (B92312) ion.

McLafferty Rearrangement: While less common for this specific structure, related molecules can undergo this rearrangement, which involves the transfer of a gamma-hydrogen atom. nih.gov

The interpretation of the mass spectrum involves identifying the molecular ion peak and rationalizing the major fragment ions to confirm the structure. libretexts.org

| m/z | Proposed Fragment Ion | Neutral Loss | Formula of Loss |

|---|---|---|---|

| 137 | [M]⁺˙ (Molecular Ion) | - | - |

| 122 | [M - CH₃]⁺ | Methyl radical | CH₃ |

| 108 | [M - C₂H₅]⁺ | Ethyl radical | C₂H₅ |

| 92 | [M - OC₂H₅]⁺ | Ethoxy radical | OC₂H₅ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.

X-ray crystallography has also been instrumental in structure-based drug design involving pyridine cores. The crystal structures of tubulin in complex with potent inhibitors containing fused heterocyclic pyridine moieties have guided the synthesis of new analogues with improved properties. nih.gov This demonstrates the power of X-ray crystallography in providing detailed structural insights that are crucial for understanding a molecule's properties and interactions.

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the repeating crystal lattice unit. | Defines the crystal system and packing. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Confirms covalent structure and bond order. |

| Bond Angles | The angle formed between three connected atoms. | Determines molecular geometry and steric strain. |

| Torsion Angles | The angle between planes through two sets of three atoms. | Defines the conformation of the molecule. |

| Intermolecular Interactions | Non-covalent forces like hydrogen bonds and van der Waals contacts. | Explains crystal packing, stability, and physical properties. |

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating 4-(Ethoxymethyl)pyridine from reaction mixtures, byproducts, or impurities, as well as for quantifying its purity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile compounds. For analytes that are not sufficiently volatile, derivatization may be required to increase their vapor pressure. phenomenex.com 4-(Ethoxymethyl)pyridine is expected to be amenable to GC analysis. In a relevant study, 4-(ethoxymethyl)-2-methoxy phenol (B47542) was successfully analyzed by GC-MS, indicating that the ethoxymethyl-aromatic structure is stable under typical GC conditions. escholarship.org

A quantitative method for pyridine analysis in environmental samples was developed using headspace injection GC coupled to tandem mass spectrometry (HS-GC-MS/MS), achieving a limit of quantification (LOQ) as low as 0.008 mg/kg in sediment. northeastfc.uk For purity analysis of 4-(Ethoxymethyl)pyridine, a capillary GC with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be suitable.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5) | Separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Temperature Program | e.g., 50 °C (2 min), ramp to 280 °C at 10 °C/min | Separates compounds with a wide range of boiling points. |

| Detector | FID or MS | Quantification (FID) or identification and quantification (MS). |

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyridine derivatives.

A study on a complex 4-ethoxy...pyridine derivative utilized an octadecyl-packed column (RP-18) with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2). researchgate.net Similarly, LC-MS methods are frequently employed for the identification and purity assessment of related structures, such as 5-(Ethoxymethyl)pyridin-2-amine. vulcanchem.com For 4-(Ethoxymethyl)pyridine, an isocratic or gradient RP-HPLC method with UV detection (typically around 254-260 nm, where the pyridine ring absorbs) would be effective for purity determination.

| Parameter | Condition | Reference |

|---|---|---|

| Column | LiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile / 0.01 M Phosphate Buffer (pH 2) (e.g., 45:55, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min (Typical) | - |

| Detection | UV at 220 nm or Diode Array Detector (DAD) | researchgate.net |

| Internal Standard | Oxazepam | researchgate.net |

Advanced Derivatization Strategies for Enhanced Analysis

Chemical derivatization is a strategy used to modify an analyte to improve its analytical performance, such as enhancing volatility for GC or increasing detection sensitivity in LC. phenomenex.comddtjournal.com

Derivatization for Gas Chromatography The primary goal of derivatization for GC is to increase the volatility and thermal stability of polar compounds by replacing active hydrogens (e.g., in -OH, -NH₂, -COOH groups) with nonpolar moieties. phenomenex.com Silylation is the most common technique, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. obrnutafaza.hrsigmaaldrich.com Although 4-(Ethoxymethyl)pyridine itself lacks active hydrogens, if it were part of a mixture with related polar metabolites (e.g., hydroxylated pyridines), silylation would be crucial. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used, and pyridine is frequently added as a basic catalyst to accelerate the reaction, especially for sterically hindered groups. caltech.edu

Derivatization for Liquid Chromatography In LC-MS, derivatization aims to improve ionization efficiency, thereby enhancing sensitivity. ddtjournal.com This is often achieved by introducing a functional group that is easily ionizable or carries a permanent charge. Pyridine-containing reagents are sometimes used for this purpose. For example, a novel reagent, Pyr-NO, which contains a pyridine ring, has been used to derivatize dienes, resulting in a significant improvement in LC-MS/MS sensitivity due to the enhanced ionization of the pyridine moiety. caymanchem.com In other methods, pyridine is used as a component of the derivatization mixture, such as in the acetylation of vitamin D metabolites using a pyridine:acetic anhydride (B1165640) solution to improve analysis. nih.gov These strategies highlight how the introduction of a pyridine ring or the use of pyridine as a catalyst can be pivotal for the sensitive detection of analytes by LC-MS.

| Technique | Reagent | Target Functional Groups | Purpose | Reference |

|---|---|---|---|---|

| GC | BSTFA (+ Pyridine catalyst) | -OH, -COOH, -NH₂, -SH | Increase volatility (Silylation) | caltech.edu |

| GC | MTBSTFA | -OH, -COOH, -NH₂, -SH | Forms stable TBDMS derivatives | sigmaaldrich.com |

| LC-MS | Dansyl Chloride | Phenols, Amines | Enhance ionization efficiency | ddtjournal.com |

| LC-MS | Pyr-NO | 1,3-Dienes | Improve sensitivity via pyridine moiety | caymanchem.com |

| LC-MS | Pyridine/Acetic Anhydride | -OH | Improve chromatographic properties | nih.gov |

Computational and Theoretical Chemistry Studies on 4 Ethoxymethyl Pyridine

Electronic Structure and Molecular Geometry Calculations

The geometric and electronic properties of 4-(Ethoxymethyl)pyridine and related pyridine (B92270) derivatives are frequently studied using Density Functional Theory (DFT) and ab initio quantum mechanical methods. escholarship.orgnih.gov DFT methods, particularly those employing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are widely used for their balance of computational cost and accuracy. scispace.com These calculations are typically paired with Pople-style basis sets, such as 6-31G or 6-311G, often augmented with polarization (d,p) and diffuse functions (+) to accurately describe the electron distribution, especially around the heteroatoms (N, O) and the aromatic system. scispace.comresearchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches. nih.gov While computationally more demanding, they are valuable for benchmarking DFT results and investigating systems where electron correlation is particularly important. researchgate.net These calculations yield optimized molecular geometries, bond lengths, bond angles, and electronic properties such as orbital energies and charge distributions for pyridine compounds. dtic.mil

Table 1: Representative Methods in Computational Studies of Pyridine Derivatives

| Method | Functional/Level | Basis Set | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies |

| Density Functional Theory (DFT) | M06-2X | 6-311+G(d,p) | Thermochemistry, Kinetics |

| Ab Initio | Hartree-Fock (HF) | 6-31G(d) | Initial Geometry Optimization, Wavefunction Analysis |

This table represents methods commonly used for pyridine derivatives; specific studies on 4-(Ethoxymethyl)pyridine would select methods based on the desired accuracy and computational resources.

The conformational landscape of 4-(Ethoxymethyl)pyridine is primarily defined by the rotation around the C4−CH₂ and CH₂−O single bonds. Theoretical calculations are essential for identifying the stable conformers and the transition states that separate them. rsc.org By performing a potential energy surface (PES) scan, where the dihedral angles are systematically varied, researchers can locate the energy minima corresponding to stable structures.

For 4-(Ethoxymethyl)pyridine, key conformers would include those where the ethoxy group is oriented in different positions relative to the pyridine ring. The relative energies of these conformers determine their population at a given temperature. Theoretical studies on similar substituted pyridines have shown that stereoelectronic effects can significantly influence conformational preference. nih.gov The stability of different rotameric forms is calculated to understand the molecule's flexibility and preferred three-dimensional structure. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interaction sites. deeporigin.com The MEP is mapped onto the molecule's electron density surface, with colors indicating different potential values. wolfram.com

For 4-(Ethoxymethyl)pyridine, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group. These regions represent the most likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.netuni-muenchen.de

Positive Potential (Blue): Located around the hydrogen atoms of the pyridine ring and the ethyl group. These areas are susceptible to nucleophilic attack. youtube.com

The MEP map provides a clear illustration of how the ethoxymethyl substituent influences the electronic properties of the pyridine ring, highlighting the regions of charge concentration and depletion. scispace.com

Spectroscopic Property Predictions

Computational methods, particularly DFT, are used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. rsc.org The calculation of harmonic vibrational frequencies for an optimized geometry is a standard procedure that helps in the assignment of experimental spectra. scispace.com

For 4-(Ethoxymethyl)pyridine, theoretical frequency calculations would predict characteristic vibrational modes, including:

Pyridine ring C–H and C–C stretching vibrations.

Ring breathing and trigonal bending modes, which are characteristic of the pyridine core.

C–O–C stretching modes from the ether linkage.

Aliphatic C–H stretching and bending modes from the ethoxymethyl group.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scispace.com

Table 2: Illustrative Predicted Vibrational Modes for a Substituted Pyridine

| Mode Description | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Ring C=C, C=N Stretch | 1600-1450 |

| CH₂ Scissoring | 1470-1440 |

| C-O-C Asymmetric Stretch | 1250-1050 |

This table shows typical frequency ranges. A specific calculation for 4-(Ethoxymethyl)pyridine would provide precise values for each vibrational mode.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net

These calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Predicted chemical shifts are highly sensitive to molecular conformation, making them a useful tool for confirming the structures of stable conformers. unomaha.edu Comparing the computed shifts with experimental data serves as a crucial check for structural elucidation. chemistrysteps.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-(Ethoxymethyl)pyridine |

Molecular Orbital Analysis

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. By analyzing the distribution and energy of molecular orbitals, chemists can predict and explain a molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. edu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. edu.krd A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. edu.krd

For pyridine and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π* (antibonding) orbital. researchgate.net The substituent at the 4-position can significantly influence the energies of these orbitals. An electron-donating group, such as the ethoxymethyl group (-CH₂OCH₂CH₃), is expected to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic attack. Computational studies on various substituted pyridines confirm that the nature of the substituent modulates the HOMO-LUMO gap and, consequently, the molecule's electronic properties. researchgate.netwu.ac.th

Table 1: Illustrative Frontier Molecular Orbital Energies for Pyridine Derivatives (Note: Data for illustrative purposes as specific values for 4-(Ethoxymethyl)pyridine are not available in the cited literature.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.67 | -0.48 | 6.19 |

| 4-Methylpyridine (B42270) | -6.45 | -0.35 | 6.10 |

| 4-Nitropyridine (B72724) | -7.51 | -2.45 | 5.06 |

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides a quantitative picture of bonding, charge distribution, and intramolecular delocalization effects. wisc.edu

A key aspect of NBO analysis is the study of donor-acceptor interactions through second-order perturbation theory. uni-muenchen.de This method evaluates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and the influence of substituents.

In 4-(Ethoxymethyl)pyridine, significant donor-acceptor interactions would be expected. These include:

π → π interactions:* Delocalization of electrons from the filled π orbitals of the pyridine ring to the empty π* antibonding orbitals, which is characteristic of aromatic systems.

n → σ and n → π interactions:** Delocalization from the lone pair (n) of the pyridine nitrogen atom into antibonding orbitals. The nitrogen lone pair in pyridine resides in an sp² hybrid orbital and is not part of the aromatic π-system. nih.gov

σ → σ interactions:* Delocalization from σ-bonds in the ethoxymethyl substituent into adjacent antibonding σ* orbitals.

Computational studies on substituted pyridines and related heterocyclic systems have demonstrated the power of NBO analysis in quantifying these interactions and explaining the structural and electronic effects of different functional groups. wu.ac.thnih.govresearchgate.net For instance, the analysis can reveal how the ethoxymethyl group electronically communicates with the pyridine ring through hyperconjugative effects.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a comprehensive energy profile that elucidates the reaction mechanism. rsc.org

A reaction's energy profile plots the potential energy of a system as it progresses from reactants to products along a reaction coordinate. The highest point on this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. wikipedia.org

Transition State Theory (TST) provides the theoretical framework for understanding this process. wikipedia.orglibretexts.org Computational methods, such as Density Functional Theory (DFT), are used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface (a minimum in all directions except one). rsc.org Verifying a true transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. oberlin.edu

For a reaction involving 4-(Ethoxymethyl)pyridine, such as electrophilic substitution on the ring or a reaction at the nitrogen atom, computational methods could be used to model the step-by-step mechanism. For example, in a reaction with an electrophile, calculations would identify the structure and energy of the sigma complex intermediate and the transition states leading to and from it. Studies on the reactions of other substituted pyridines, like the oxidation of 4-methylpyridine, have successfully used these methods to map out complex reaction pathways and identify rate-determining steps. researchgate.netlu.se

Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been identified and their energies calculated, key kinetic and thermodynamic parameters can be derived. scirp.org

The primary kinetic parameter, the activation energy, is directly related to the energy difference between the reactants and the transition state. The Gibbs free energy of activation (ΔG‡) is particularly important as it incorporates both enthalpic (ΔH‡) and entropic (ΔS‡) contributions to the reaction barrier. wikipedia.org These parameters can be used in the Eyring equation to estimate the reaction rate constant (k). libretexts.org Computational studies on reactions of similar molecules, such as the reaction of OH radicals with ethyl-substituted pyridines, have successfully calculated these parameters to explain experimentally observed reaction rates and substituent effects. oberlin.edu

Table 2: Illustrative Computed Activation Parameters for a Reaction Involving a Pyridine Derivative (Note: This is a hypothetical example to illustrate the type of data obtained from computational studies, as specific data for 4-(Ethoxymethyl)pyridine are not available in the cited literature.)

| Parameter | Value | Unit |

| Activation Enthalpy (ΔH‡) | 16.7 | kcal/mol |

| Activation Entropy (ΔS‡) | 6.6 | cal K⁻¹ mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 14.7 | kcal/mol |

Intermolecular Interactions and Adsorption Phenomena Modeling

Understanding how 4-(Ethoxymethyl)pyridine interacts with other molecules or with surfaces is crucial for applications in materials science, catalysis, and biology. Computational modeling provides a molecular-level view of these non-covalent interactions. nih.gov

The interaction of pyridine and its derivatives with various surfaces has been extensively studied. Pyridine is a common probe molecule used to characterize the acid sites on catalysts like zeolites. nih.gov It can interact with Brønsted acid sites via hydrogen bonding or proton transfer and with Lewis acid sites through coordination of its nitrogen lone pair. nih.gov

Computational models can simulate the adsorption of 4-(Ethoxymethyl)pyridine onto a surface, such as activated carbon, silica, or a metal oxide. mdpi.comresearchgate.net These models can:

Determine the preferred adsorption geometry (e.g., whether the ring lies flat or perpendicular to the surface).

Calculate the adsorption energy, indicating the strength of the interaction.

Analyze the nature of the interaction (e.g., van der Waals, hydrogen bonding, or covalent character) through methods like NBO analysis or Symmetry-Adapted Perturbation Theory (SAPT). nih.gov

Modeling can also elucidate intermolecular interactions in the liquid or solid state, such as π-π stacking between pyridine rings or hydrogen bonding involving the ether oxygen. These interactions govern the bulk properties of the substance. For instance, studies on other para-substituted pyridines have computationally analyzed the binding energies and geometries of complexes formed through various non-covalent forces, including chalcogen bonds, tetrel bonds, and π-interactions. nih.gov These approaches could be directly applied to model the self-assembly or solvent interactions of 4-(Ethoxymethyl)pyridine.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties and environmental fate. researchgate.netbohrium.com These models are predicated on the principle that the structure of a chemical dictates its properties and, consequently, its behavior in the environment. For pyridine derivatives like 4-(Ethoxymethyl)pyridine, QSAR models can provide valuable estimations of environmental persistence, mobility, and biodegradability, often reducing the need for extensive and costly experimental testing. chemrevlett.comresearchgate.net

The development of a QSAR model involves establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined environmental property. researchgate.net Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.gov Common environmental fate parameters predicted by QSAR models include the soil organic carbon-water (B12546825) partitioning coefficient (Koc), bioconcentration factor (BCF), and rates of biodegradation. researchgate.net

For pyridine and its derivatives, key molecular descriptors influencing their environmental fate often include hydrophobicity (typically represented by the octanol-water partition coefficient, logP), molecular weight, and electronic parameters that describe the electron distribution within the pyridine ring. acs.orgnih.gov The nitrogen atom in the pyridine ring, for instance, can significantly influence the compound's polarity and potential for hydrogen bonding, which in turn affects its sorption to soil and sediment.

Given the lack of specific experimental QSAR studies on 4-(Ethoxymethyl)pyridine, predictive models, such as the US EPA's Estimation Program Interface (EPI) Suite™, can be employed to estimate its environmental fate parameters. epa.govchemsafetypro.comchemistryforsustainability.org These programs utilize a vast database of existing experimental data to build robust QSARs for a wide range of chemical classes. The predictions for 4-(Ethoxymethyl)pyridine provide an insight into its likely environmental behavior.

The following table presents the predicted environmental fate parameters for 4-(Ethoxymethyl)pyridine, generated using QSAR models.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Soil Adsorption Coefficient (Log Koc) | 1.85 | Indicates moderate mobility in soil. |

| Bioconcentration Factor (Log BCF) | 0.5 | Suggests a low potential for bioaccumulation in aquatic organisms. |

| Atmospheric Hydroxylation Rate (AOH) | 30.0 x 10-12 cm3/molecule-sec | Predicts a relatively short atmospheric half-life. |

| Biodegradation Probability | High | Suggests the compound is likely to be readily biodegradable. |

Research Findings

The predicted soil adsorption coefficient (Log Koc) of 1.85 suggests that 4-(Ethoxymethyl)pyridine has moderate mobility in soil. jetjournal.us Compounds with Log Koc values in this range have a moderate tendency to adsorb to organic matter in soil and sediment, which can limit their transport to groundwater. The molecular structure, particularly the presence of the polar pyridine ring and the ether group, contributes to this moderate sorption behavior.

The low predicted bioconcentration factor (Log BCF) of 0.5 indicates a low potential for 4-(Ethoxymethyl)pyridine to accumulate in the tissues of aquatic organisms. europa.eu This is consistent with its moderate hydrophobicity.

The atmospheric hydroxylation rate (AOH) is a key parameter for estimating the persistence of a chemical in the atmosphere. The predicted value for 4-(Ethoxymethyl)pyridine suggests it will be susceptible to degradation by hydroxyl radicals, leading to a relatively short atmospheric half-life.

Research Applications of 4 Ethoxymethyl Pyridine As a Chemical Synthon

Building Block in Heterocyclic Chemistry

The structural features of 4-(ethoxymethyl)pyridine make it an important starting material for the synthesis of more complex heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are widespread in nature and are crucial components of many pharmaceuticals, agrochemicals, and functional materials. msesupplies.comsigmaaldrich.comossila.com

Precursor to Polysubstituted Pyridines

Polysubstituted pyridines are a class of compounds where the pyridine (B92270) ring is decorated with multiple functional groups. These substituents can significantly influence the molecule's physical, chemical, and biological properties. core.ac.uk The synthesis of these complex molecules often relies on the strategic use of functionalized pyridine precursors.

One-pot, multi-component reactions are efficient methods for synthesizing polysubstituted pyridines. core.ac.uk For instance, a modified Bohlmann-Rahtz pyridine synthesis allows for the three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone to produce pyridines with controlled regiochemistry in good yields. core.ac.uk While direct examples using 4-(ethoxymethyl)pyridine in these specific one-pot reactions are not detailed in the provided results, its structure is amenable to similar synthetic strategies. For example, the ethoxymethyl group could be envisioned as a modifiable handle in the starting materials for such reactions.

Furthermore, various methods exist for introducing substituents onto a pre-existing pyridine ring. These include additions of Grignard reagents to pyridine N-oxides and transition-metal-free radical couplings. organic-chemistry.org The presence of the ethoxymethyl group can influence the regioselectivity of these reactions and can be chemically altered in subsequent synthetic steps.

Incorporation into Complex Molecular Architectures

The pyridine moiety is a key component in many complex natural products and designed molecules. google.com The ability to incorporate substituted pyridines like 4-(ethoxymethyl)pyridine into larger, more intricate structures is crucial for the development of new therapeutic agents and materials. researchgate.net

Ligand Design in Catalysis

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to coordinate with metal ions. This property makes pyridine and its derivatives, including 4-(ethoxymethyl)pyridine, valuable components in the design of ligands for transition metal catalysis. diva-portal.orgwikipedia.org Ligands play a critical role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. researchgate.net

Chiral Ligands for Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. taltech.ee Chiral ligands are essential for achieving high enantioselectivity in metal-catalyzed asymmetric reactions. sigmaaldrich.com

Pyridine-containing ligands are widely used in asymmetric catalysis due to their stability and the well-understood chemistry of the pyridine ring. diva-portal.org Chiral ligands can be designed by introducing chiral centers into the side chains attached to the pyridine ring. For example, chiral pyridyl alcohols and C2-symmetric 2,2'-bipyridines have been synthesized and used in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. diva-portal.org The ethoxymethyl group of 4-(ethoxymethyl)pyridine could serve as a starting point for the synthesis of such chiral ligands. For instance, the ether could be hydrolyzed to the alcohol, which could then be used to introduce chiral auxiliaries or be resolved to obtain a single enantiomer.

Various types of chiral pyridine-containing ligands have been developed, including PYBOX ligands (pyridine flanked by two oxazoline (B21484) groups) and aminophosphine (B1255530) ligands. sigmaaldrich.comrsc.org These ligands have proven effective in a range of asymmetric transformations. rsc.orgdicp.ac.cn The modular synthesis of these ligands often allows for fine-tuning of their steric and electronic properties to optimize catalytic performance. diva-portal.org

| Ligand Type | Asymmetric Reaction | Reference |

| Chiral Pyridyl Alcohols | Enantioselective addition of diethylzinc to benzaldehyde | diva-portal.org |

| Chiral Pyridyl Phosphinites | Palladium-catalyzed allylic alkylations | diva-portal.org |

| Chiral Pyridine-Aminophosphines | Iridium-catalyzed asymmetric hydrogenation | rsc.org |

| Planar-Chiral Oxazole-Pyridine | Palladium-catalyzed asymmetric acetoxylative cyclization | dicp.ac.cn |

Coordination Chemistry with Transition Metals

The coordination of pyridine and its derivatives to transition metals is a fundamental aspect of inorganic and organometallic chemistry. wikipedia.orgbccampus.camlsu.ac.in The resulting coordination complexes can exhibit a wide range of geometries, such as octahedral and tetrahedral, depending on the metal ion and the other ligands present. wikipedia.org

Transition metal pyridine complexes serve as important precursors in synthetic chemistry. wikipedia.org For example, CoCl2(py)4 and NiCl2(py)4 are useful in organocobalt and organonickel chemistry, respectively. wikipedia.org The coordination of 4-(ethoxymethyl)pyridine to various transition metals could lead to the formation of novel complexes with unique catalytic properties or applications in materials science. researchgate.netrsc.org The study of the coordination chemistry of such ligands is crucial for understanding their behavior in catalytic systems and for the rational design of new catalysts. nsf.gov

| Metal | Complex Geometry | Application/Significance | Reference |

| Chromium | Octahedral (in Collins reagent) | Oxidation of alcohols | wikipedia.org |

| Copper, Nickel, Silver | Tetrahedral | Varies with application | wikipedia.org |

| Palladium, Platinum, Gold | Square Planar | Varies with application | wikipedia.org |

| Iridium | Octahedral (in Crabtree's catalyst) | Hydrogenation reactions | wikipedia.org |

Development of Chemical Sensors and Probes

A thorough search of scientific databases and literature did not yield specific studies detailing the use of 4-(Ethoxymethyl)pyridine in the development of chemical sensors or probes. Research in this area often focuses on other pyridine derivatives that incorporate more complex functionalities, such as fluorophores or specific binding moieties, to achieve desired sensing capabilities. For example, various studies have explored pyridyl-appended calix nih.govarenes for ion detection and other pyridine-based fluorophores for sensing fuel adulteration, but 4-(Ethoxymethyl)pyridine was not the subject of these investigations. researchgate.netmdpi.com

Investigation in Corrosion Inhibition Mechanisms (focus on adsorption and electronic interaction)

Pyridine and its derivatives are a well-established class of organic corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govaip.org While direct experimental studies on 4-(Ethoxymethyl)pyridine as a corrosion inhibitor are not prominently featured in the available literature, its inhibition mechanism can be thoroughly investigated by drawing upon the extensive research conducted on pyridine and other substituted pyridines. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. chemmethod.com The mechanism of this protection is rooted in specific adsorption characteristics and electronic interactions between the inhibitor molecule and the metal surface.

The corrosion inhibition efficiency is largely dependent on the adsorption affinity of the inhibitor on the metal-solution interface. mdpi.com This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between a charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate or covalent bonds. nih.gov For 4-(Ethoxymethyl)pyridine, the presence of the nitrogen heteroatom, the π-electrons of the aromatic ring, and the oxygen heteroatom in the ethoxymethyl group are key to its potential as a corrosion inhibitor. chemmethod.comasianpubs.org

Adsorption and Electronic Interaction

The primary mechanism for the chemical adsorption of pyridine derivatives involves donor-acceptor interactions between the inhibitor molecule and the metal surface. mdpi.com

Electron Donation: The inhibitor molecule can donate electrons to the vacant, low-energy d-orbitals of the metal atoms (e.g., iron). For 4-(Ethoxymethyl)pyridine, there are three potential sources for this electron donation:

The lone pair of electrons on the nitrogen atom of the pyridine ring.

The π-electrons of the aromatic pyridine ring.

The lone pair of electrons on the oxygen atom of the ethoxymethyl substituent.

Retro-donation: A synergistic effect can occur where electrons from the filled d-orbitals of the metal are donated back to the low-lying anti-bonding molecular orbitals (π*) of the pyridine ring. mdpi.com

This process of charge sharing and transfer leads to the formation of a stable, coordinated layer on the metal surface. Density Functional Theory (DFT) studies on pyridine adsorption on iron surfaces confirm that a chemical interaction exists, characterized by an electron shift from the d-orbital of iron to the atoms of the pyridine molecule. asianpubs.org This shift increases the negative charge on the inhibitor's heteroatoms, which can then more effectively interact with and neutralize corrosive species like H⁺ ions in acidic solutions, thereby protecting the metal surface. asianpubs.org

Molecular dynamics and DFT simulations are powerful tools used to predict and analyze these interactions. nih.govmdpi.com Such theoretical calculations for pyridine derivatives often reveal that the molecules adsorb in a flat or parallel orientation on the metal surface, which maximizes the surface coverage and the interaction between the π-system and the metal. mdpi.commdpi.com Quantum chemical parameters derived from these calculations, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are correlated with inhibition efficiency. A higher EHOMO value indicates a greater tendency to donate electrons to the metal, while a lower ELUMO value suggests a greater ability to accept electrons from the metal via back-donation. scispace.com

The table below summarizes the key electronic interactions involved in the corrosion inhibition process by pyridine derivatives.

| Interaction Type | Description | Relevant Molecular Features of 4-(Ethoxymethyl)pyridine |

| Physisorption | Electrostatic attraction between charged inhibitor molecules and a charged metal surface. | Protonated pyridinium (B92312) ion in acidic solution. |

| Chemisorption (Donation) | Donation of electrons from the inhibitor to the vacant d-orbitals of the metal. | Lone pair electrons on the Nitrogen atom; π-electrons of the pyridine ring; Lone pair electrons on the Oxygen atom. |

| Chemisorption (Back-Donation) | Donation of electrons from the filled d-orbitals of the metal to the anti-bonding (π) orbitals of the inhibitor. | Anti-bonding (π) orbitals of the pyridine ring. |

The following table details research findings on pyridine derivatives that inform the predicted inhibition mechanism of 4-(Ethoxymethyl)pyridine.

| Finding | Significance for Inhibition Mechanism | Source |

| Pyridine derivatives act as mixed-type inhibitors, suppressing both anodic and cathodic reactions by forming a protective adsorbed film. | Indicates that the inhibitor blocks both metal dissolution and hydrogen evolution reactions at the surface. | mdpi.com |

| DFT studies show electron shift from Fe d-orbitals to the pyridine molecule upon adsorption. | Confirms chemisorption and explains the electronic basis for the formation of a stable, passivating layer. | asianpubs.org |

| Adsorption energy is influenced by substituents on the pyridine ring; electron-donating groups can enhance interaction. | The ethoxymethyl group's electronic effects would influence the adsorption strength and inhibition efficiency. | scispace.com |

| Molecular dynamics simulations show pyridine derivatives adsorbing in a flat orientation on the Fe(110) surface. | A parallel adsorption mode maximizes surface coverage, leading to a more effective protective barrier. | nih.govmdpi.com |

Q & A

Q. What are the optimal synthetic routes for 4-(Ethoxymethyl)pyridine, and how can reaction conditions be optimized for yield and purity?